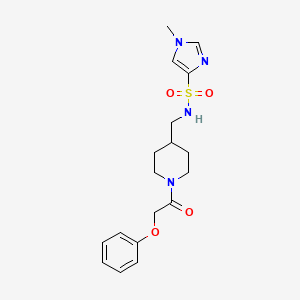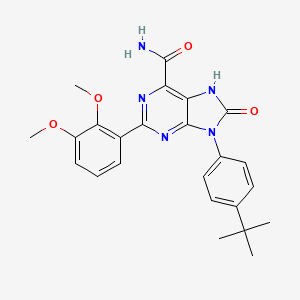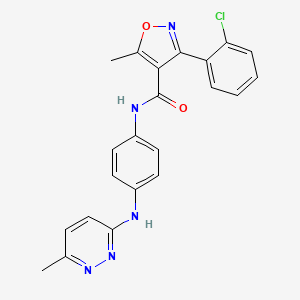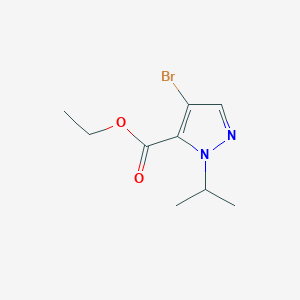
2-(3-Phenylphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylphenyl)oxirane is an organic compound characterized by an oxirane ring (a three-membered epoxide ring) attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-phenylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an intermediate peracid-alkene complex, which subsequently undergoes a concerted mechanism to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as titanium silicalite, can also be employed to enhance the efficiency of the epoxidation process.
化学反応の分析
Types of Reactions: 2-(3-Phenylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is highly reactive and can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Catalysts: Titanium silicalite, Lewis acids
Major Products:
β-Hydroxy Derivatives: Formed via nucleophilic ring-opening
Diols: Resulting from oxidation reactions
Substituted Biphenyls: Obtained through electrophilic substitution
科学的研究の応用
2-(3-Phenylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
作用機序
The mechanism of action of 2-(3-Phenylphenyl)oxirane primarily involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular nucleophiles, such as proteins and DNA, potentially leading to therapeutic effects.
類似化合物との比較
2-Phenyl-2-oxirane: A simpler analog with a single phenyl group attached to the oxirane ring.
2-(4-Phenylphenyl)oxirane: A structural isomer with the phenyl group attached at the para position.
2-(2-Phenylphenyl)oxirane: Another isomer with the phenyl group attached at the ortho position.
Uniqueness: 2-(3-Phenylphenyl)oxirane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The meta-substitution provides distinct electronic and steric effects compared to its ortho and para isomers, potentially leading to different chemical and biological properties.
特性
IUPAC Name |
2-(3-phenylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)14-10-15-14/h1-9,14H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYPKHNWRSCAIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)


![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)




